molecular formula C8H4BF6KO B15297322 Potassium trifluoro(4-(2,2,2-trifluoroacetyl)phenyl)borate

Potassium trifluoro(4-(2,2,2-trifluoroacetyl)phenyl)borate

Cat. No.: B15297322
M. Wt: 280.02 g/mol
InChI Key: FUYQYZUMLPKEKV-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions and applications. The presence of trifluoromethyl groups in the structure imparts unique chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide typically involves the reaction of a boronic acid derivative with a potassium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reaction temperature is often maintained between 0°C and room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial for achieving high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into different organoboron species.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various organoboron compounds. Substitution reactions can result in the formation of new functionalized boron compounds.

Scientific Research Applications

Potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target molecules. The boron atom can form reversible covalent bonds with nucleophilic sites, modulating the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and stability, making it particularly useful in specific chemical and biological applications.

Properties

Molecular Formula

C8H4BF6KO

Molecular Weight

280.02 g/mol

IUPAC Name

potassium;trifluoro-[4-(2,2,2-trifluoroacetyl)phenyl]boranuide

InChI

InChI=1S/C8H4BF6O.K/c10-8(11,12)7(16)5-1-3-6(4-2-5)9(13,14)15;/h1-4H;/q-1;+1

InChI Key

FUYQYZUMLPKEKV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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